molecular formula C17H17N5O3S B2377120 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797680-25-1

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2377120
CAS No.: 1797680-25-1
M. Wt: 371.42
InChI Key: DVDZFVOSPWSFIY-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of acetyl, pyrimidinyl, imidazolyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-yl-imidazole intermediate, followed by its coupling with an ethyl benzenesulfonamide derivative. The final step involves acetylation to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
  • 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a member of a class of sulfonamides that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes a pyrimidine ring, an imidazole moiety, and a sulfonamide group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways:

  • Cell Cycle Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .
  • Antimicrobial Activity : Sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This action disrupts essential metabolic processes in bacteria .
  • Targeting Cancer Cells : Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting DNA replication and transcription processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanismReference
AntimicrobialInhibition of dihydropteroate synthase
AnticancerCDK inhibition leading to cell cycle arrest
AntifungalDisruption of fungal cell wall synthesis

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of imidazole and pyrimidine effectively inhibited the growth of lung and breast cancer cells. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM, indicating significant potency against tumor proliferation .
  • Antimicrobial Evaluation : Compounds with structural similarities displayed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values below 0.025 mg/mL .

Properties

IUPAC Name

4-acetyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDZFVOSPWSFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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